![molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7](/img/structure/B152740.png)
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds . Another practical synthesis route for related compounds includes a palladium-catalyzed cyanation/reduction sequence, which is useful for introducing specific functional groups . Additionally, the reaction of 7-hydroxy derivatives with nucleophiles has been used to synthesize various 7-substituted pyrrolopyridines .
Molecular Structure Analysis
The molecular structure of related pyrrolopyridine compounds has been characterized using various techniques. For instance, the crystal structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine reveals that the phenyl group forms a dihedral angle with the pyrrole ring, and the structure is stabilized by π-π interactions and intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Pyrrolopyridines undergo a variety of chemical reactions that allow for further functionalization and the synthesis of complex molecules. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of methylene and fused tricyclic derivatives . The chlorination of N-oxides of related compounds has also been used to introduce chloro substituents, which can be further transformed into other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, and other substituents like phenyl groups, can affect the compound's boiling point, melting point, solubility, and stability. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can also impact the compound's properties and its behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Pyrrolopyridines, including structures similar to "7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine," are versatile scaffolds in kinase inhibitor design. Their ability to achieve multiple kinase binding modes makes them valuable in the development of selective kinase inhibitors, offering potential therapeutic benefits in cancer treatment and other diseases related to kinase dysregulation. The heterocyclic structure enables interactions with the kinase's hinge region, facilitating potent and selective inhibition (Wenglowsky, 2013).
Medicinal Chemistry
Pyrrolopyridine derivatives, by virtue of their structural diversity, serve as key scaffolds in drug discovery, contributing to the development of compounds with varied biological activities. This heterocyclic motif is integral to designing molecules with enhanced pharmacological profiles, including antiviral, antibacterial, and anticancer properties. The saturated pyrrolidine ring, often present in related structures, is particularly noted for its contribution to the stereochemistry and three-dimensional coverage of molecules, significantly impacting their biological activity (Li Petri et al., 2021).
Organic Synthesis and Catalysis
The synthesis and reactivity of heterocyclic N-oxide molecules, including pyrrolopyridine derivatives, underscore their significance in organic chemistry. These compounds function as versatile synthetic intermediates, contributing to the development of catalysts, asymmetric synthesis strategies, and medicinal applications. Their role in forming metal complexes and engaging in asymmetric catalysis highlights the broad utility of pyrrolopyridine structures in advancing synthetic methodologies and drug development processes (Li et al., 2019).
Agrochemical Development
In agrochemical research, pyridine-based compounds, including pyrrolopyridine derivatives, have been crucial in the discovery of novel pesticides, fungicides, and herbicides. The intermediate derivatization methods applied to pyridine moieties have facilitated the development of agrochemicals with enhanced efficiency, addressing the need for novel lead compounds in a market characterized by rapid change and stringent regulatory requirements (Guan et al., 2016).
Eigenschaften
IUPAC Name |
7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBRNMJLZZVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430797 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
237435-19-7 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

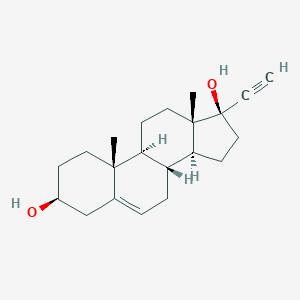
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
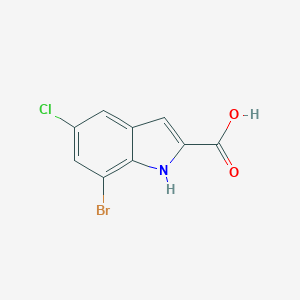
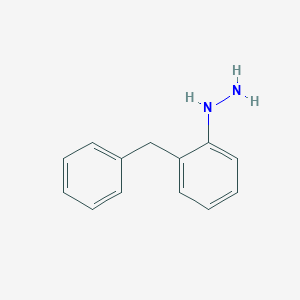
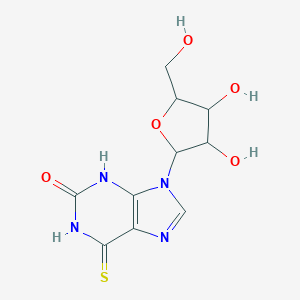
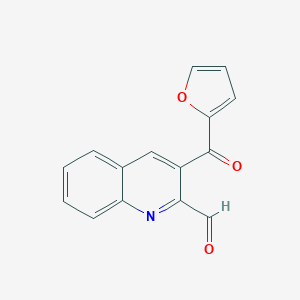


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)
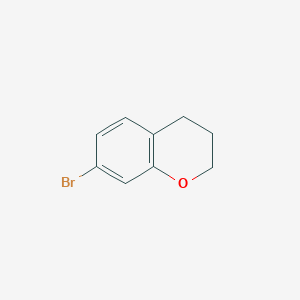

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

